molecular formula C10H13BO3 B1587738 3-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-76-0

3-(Cyclopropylmethoxy)phenylboronic acid

Cat. No. B1587738
CAS RN: 411229-76-0
M. Wt: 192.02 g/mol
InChI Key: JKQCWRCXYIUCCN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound containing a boronic acid functional group attached to a benzene ring with a cyclopropylmethoxy group at the 3-position . The compound has a molecular weight of 192.02 .


Synthesis Analysis

This molecule is used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings. One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product.


Molecular Structure Analysis

The molecular formula of 3-(Cyclopropylmethoxy)phenylboronic acid is C10H13BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

As a boronic acid, this compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura couplings. Dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 373.4±44.0 °C at 760 mmHg, and a flash point of 179.6±28.4 °C . It also has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 160.7±5.0 cm3 .

Scientific Research Applications

Sensing Applications

Boronic acids, including “3-(Cyclopropylmethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling and Protein Manipulation

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation, and modification . This interaction has been a growing area of research .

Therapeutic Applications

Boronic acids have been used in the development of therapeutics . For instance, “3-(Cyclopropylmethoxy)phenylboronic acid” conjugates have been used for self-regulated insulin release in the treatment of diabetes .

Diagnostic Agent

The conjugates of “3-(Cyclopropylmethoxy)phenylboronic acid” have also been used as a diagnostic agent . This is due to their ability to function as glucose-sensitive polymers .

Wound Healing and Tumor Targeting

Another noteworthy use of these conjugates has been in wound healing and tumor targeting . This shows the potential of “3-(Cyclopropylmethoxy)phenylboronic acid” in biomedical applications .

Separation Technologies

Boronic acids, including “3-(Cyclopropylmethoxy)phenylboronic acid”, have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This is another example of how “3-(Cyclopropylmethoxy)phenylboronic acid” can be used in therapeutic applications .

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to keep the containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Mode of Action

The compound “3-(Cyclopropylmethoxy)phenylboronic acid” is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a transition metal catalyst, such as palladium .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and solubility in polar organic solvents , which could potentially influence its bioavailability.

properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQCWRCXYIUCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400745
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

411229-76-0
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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